

Introduction to Caryophyllaceae-Type Cyclopeptides

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: CYCLO(-SER-TYR)

CAS No.: 21754-31-4

Cat. No.: S616340

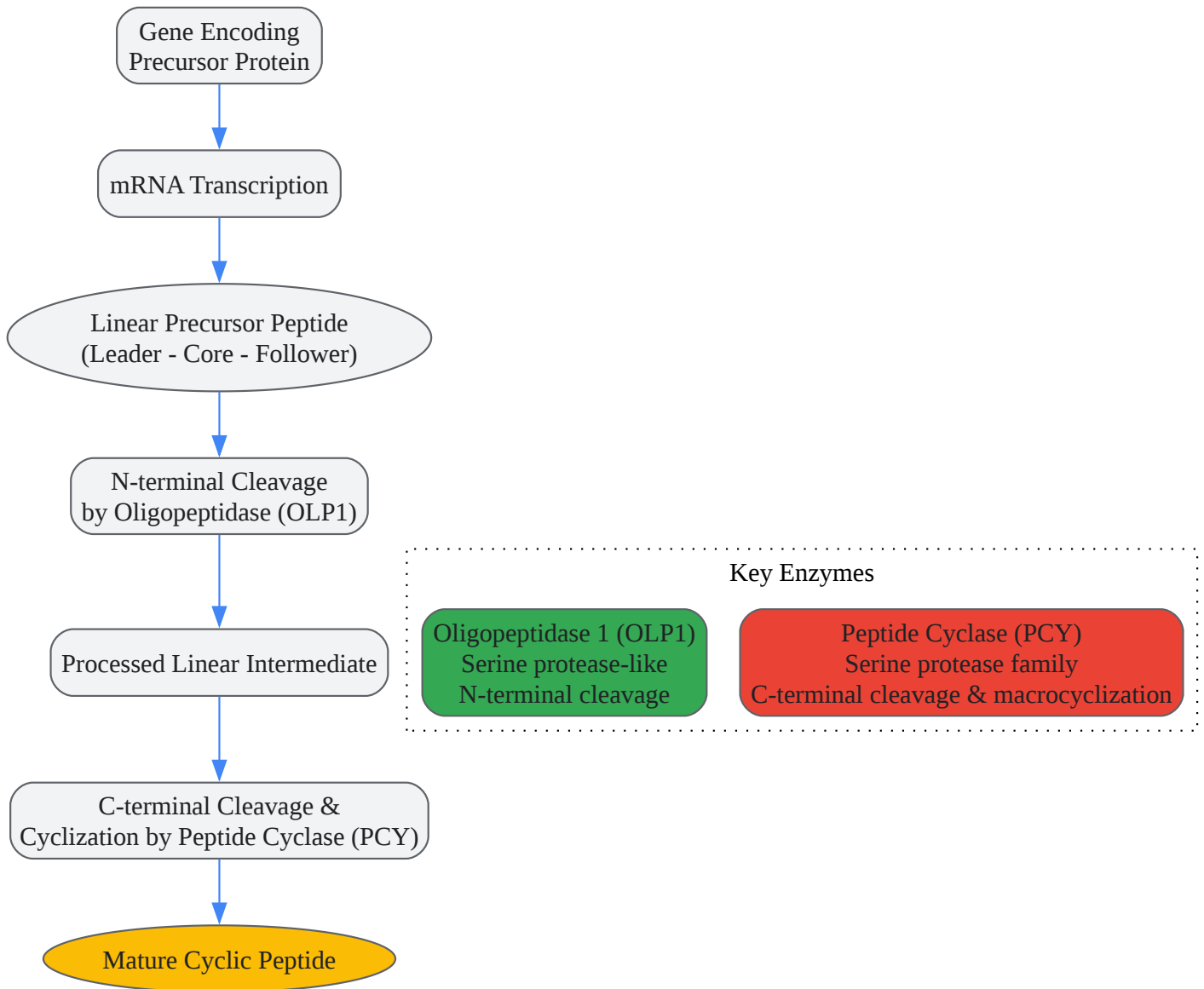
[Get Quote](#)

Caryophyllaceae-type cyclopeptides, also referred to as **orbitides**, are an extensive class of naturally occurring cyclic peptides primarily found in plants of the Caryophyllaceae family, such as *Pseudostellaria heterophylla*, *Saponaria vaccaria*, and *Vaccaria segetalis* [1] [2]. These peptides are characterized by their **head-to-tail macrocyclic backbone** composed of 5 to 12 proteinogenic amino acids, typically lacking disulfide bridges [3] [2]. Their discovery dates back to 1959 with the isolation of cyclolinopeptide A, and the family has since grown to encompass over 200 documented compounds [1] [4].

These peptides have attracted significant scientific interest due to their **diverse bioactivities**, which include cytotoxic, anticancer, immunomodulatory, estrogenic, and anti-diabetic effects [1] [3] [5]. Their intrinsic properties—such as **stable conformational structures**, **resistance to enzymatic degradation**, and **low immunogenicity**—make them highly promising candidates for therapeutic development, particularly in oncology [1] [5].

Biosynthesis Pathway

Caryophyllaceae-type cyclopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthesis involves a well-defined, multi-step process that transforms a linear precursor into a mature cyclic peptide.



[Click to download full resolution via product page](#)

Biosynthesis pathway of Caryophyllaceae-type cyclopeptides from linear precursor peptides.

The biosynthesis is a **two-step enzymatic process** [6] [7] [2]:

- **Linear Precursor Translation:** Genes encode precursor proteins containing **N-terminal leader peptides**, **core peptide regions** (which become the mature cyclic peptide), and **C-terminal follower peptides** [8].
- **Enzymatic Processing:**
 - **N-terminal Cleavage:** The enzyme **oligopeptidase 1 (OLP1)**, a serine protease-like enzyme, cleaves the N-terminal flanking sequence from the linear precursor [7] [2].
 - **Cyclization:** The enzyme **peptide cyclase 1 (PCY1)**, a serine protease from the S9 family, then acts on the processed intermediate. It removes the C-terminal flanking sequence and catalyzes the head-to-tail macrocyclization, forming the mature cyclic peptide [7] [2]. Recent studies have identified additional cyclases like **PhPCY3** in *P. heterophylla*, with critical active site residues at N500 and S502 [3] [9].

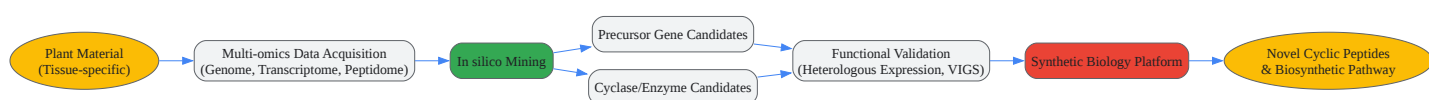
Modern Discovery Methodologies

The discovery of novel orbitides has evolved from traditional phytochemistry to integrated multi-omics and synthetic biology approaches.

Table 1: Key Methodologies in Cyclopeptide Discovery

Methodology	Core Principle	Key Application & Outcome	Representative Study
Multi-omics Integration	Correlating transcriptomic & genomic data with peptidomic profiles.	Identification of >100 precursor genes & novel tailoring enzymes (PhPCY3) [3].	<i>Zhao et al. (2025)</i> [3]
Barcoding PCR & High-Throughput Sequencing	Using conserved primers to amplify & sequence precursor gene families efficiently.	Genotyping & discovery of novel precursor genes (prePhPE, prePhPN) despite low expression [8].	<i>Li et al. (2025)</i> [8]
Heterologous Biosynthesis	Expressing plant-derived genes in microbial or plant chassis (e.g., <i>N. benthamiana</i>).	De novo production of known (heterophyllin B) & novel orbitides (cyclo-[LDGPPPYF]) [3] [9].	<i>Zhao et al. (2025); Chen et al. (2025)</i> [3] [9]

Methodology	Core Principle	Key Application & Outcome	Representative Study
LC-MS/MS Analysis	Liquid chromatography coupled with tandem mass spectrometry for detection & characterization.	Confirmation of novel cyclopeptide structures & tissue-specific quantification [3] [8].	<i>Multiple Studies</i> [3] [8]
Virus-Induced Gene Silencing (VIGS)	Knocking down gene expression <i>in planta</i> to validate enzyme function.	Functional confirmation of PhPCY3 as a key cyclase [3].	<i>Zhao et al. (2025)</i> [3]



[Click to download full resolution via product page](#)

Integrated gene-guided workflow for discovering novel Caryophyllaceae-type cyclopeptides, from omics data to functional production.

Chemical Diversity and Bioactive Compounds

The structural diversity of Caryophyllaceae-type cyclopeptides is immense. *Pseudostellaria heterophylla* alone produces at least 19 distinct cyclic peptides, categorized into heterophyllins and pseudostellarins [5]. The table below summarizes selected bioactive cyclopeptides and their documented activities.

Table 2: Bioactive Caryophyllaceae-Type Cyclopeptides and Key Activities

Cyclopeptide	Source Plant	Amino Acid Sequence (Cyclic)	Ring Size	Reported Bioactivities	Key References
Segetalin E	<i>Vaccaria segetalis</i>	Cyclo(-Gly-Tyr-Val-Pro-Leu-Trp-Pro-)	8	Cytotoxic (DLA, EAC cells) [1]	<i>Tehrani et al. (2021)</i> [1]
Heterophyllin B (HB)	<i>Pseudostellaria heterophylla</i>	Cyclo(Gly-Gly-Leu-Pro-Pro-Pro-Ile-Phe)	8	Memory enhancement, Anti-diabetic (DPP-IV inhibitor) [3] [5]	<i>Zhao et al. (2025); Review (2025)</i> [3] [5]
Pseudostellarin E (PE)	<i>Pseudostellaria heterophylla</i>	Cyclo(Gly-Pro-Pro-Leu-Gly-Pro-Val-Ile-Phe)	9	Accumulates in root xylem [8]	<i>Li et al. (2025)</i> [8]
Dianthins	<i>Dianthus</i> species	Various	6-8	Cytotoxic activity [1]	<i>Tehrani et al. (2021)</i> [1]
Novel Orbitide	<i>Pseudostellaria heterophylla</i> (Biosynthetic)	Cyclo(-FGDVGPVI-)	8	Novel compound from heterologous production [3]	<i>Zhao et al. (2025)</i> [3]

Conclusion and Future Perspectives

The field of Caryophyllaceae-type cyclopeptide discovery is being revolutionized by **gene-guided approaches**. By leveraging **omics data**, researchers can now bypass the limitations of traditional low-yield extraction and directly access the genetic blueprints for these molecules [3] [8].

The key to future discovery and application lies in:

- **Elucidating Biosynthetic Pathways:** Fully characterizing the roles of all enzymes, including OLP1 and various PCYs [3] [2].
- **Expanding Synthetic Biology Platforms:** Using heterologous expression to sustainably produce known peptides and generate novel-to-nature orbitides for drug discovery [3] [9].

- **Establishing Structure-Activity Relationships (SAR):** Systematically studying how peptide sequence and structure relate to specific bioactivities to inform rational drug design [1] [5].

This integrated strategy powerfully combines genomics, bioinformatics, and synthetic biology to accelerate the development of these natural peptides into future therapeutics.

References

1. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [pmc.ncbi.nlm.nih.gov]
2. Plant derived cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
3. Identification of a key peptide cyclase for novel cyclic ... [pmc.ncbi.nlm.nih.gov]
4. Cancer Treatment by Caryophyllaceae-Type Cyclopeptides [frontiersin.org]
5. Chemical Properties, Preparation, and Pharmaceutical ... [mdpi.com]
6. The biosynthesis of Caryophyllaceae-like cyclic peptides in ... [pubmed.ncbi.nlm.nih.gov]
7. The two-step biosynthesis of cyclic peptides from linear ... [pubmed.ncbi.nlm.nih.gov]
8. Identification and functional analysis of novel precursor genes ... [bmcpantbiol.biomedcentral.com]
9. Identification of a key peptide cyclase for novel cyclic ... [sciencedirect.com]

To cite this document: Smolecule. [Introduction to Caryophyllaceae-Type Cyclopeptides]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b616340#caryophyllaceae-type-cyclopeptides-discovery>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com